

Mass Spectrometry Analysis of Dimethyl Vinyl Phosphate: Application Notes and Protocols

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Compound of Interest

Compound Name: Dimethyl vinyl phosphate

Cat. No.: B080605

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Introduction

Dimethyl vinyl phosphate, more systematically known as dimethyl vinylphosphonate (DMVP), is an organophosphorus compound with applications in polymer chemistry and as a synthetic intermediate. Its detection and quantification are crucial for process monitoring, environmental analysis, and toxicological studies. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the requisite sensitivity and specificity for the analysis of DMVP.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of **dimethyl vinyl phosphate**. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

Synonyms: 1-Dimethoxyphosphorylethene, Dimethyl ethenylphosphonate, Vinyl dimethylphosphonate, Vinyl(dimethoxy)oxophosphine, Vinylphosphonic acid dimethyl ester.
Molecular Formula: $\text{CH}_2=\text{CHPO}(\text{OCH}_3)_2$ [1] Molecular Weight: 136.09 g/mol [1] CAS Number: 4645-32-3 [1]

Quantitative Analysis Overview

The following tables summarize typical quantitative parameters for the analysis of organophosphorus compounds, which can be adapted for **dimethyl vinyl phosphate**.

Table 1: Representative Quantitative Data for GC-MS Analysis

Parameter	Value
Linearity Range	1 - 500 ng/mL
Correlation Coefficient (R^2)	≥ 0.995
Limit of Detection (LOD)	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	0.5 - 5 ng/mL
Recovery	85 - 110%
Relative Standard Deviation (RSD)	$< 15\%$

Table 2: Representative Quantitative Data for LC-MS/MS Analysis

Parameter	Value
Linearity Range	0.1 - 200 ng/mL[2]
Correlation Coefficient (R^2)	≥ 0.999 [2]
Limit of Detection (LOD)	0.02 - 0.5 ng/mL[2]
Limit of Quantification (LOQ)	0.06 - 1.5 ng/mL[2]
Recovery	90 - 105%[2]
Relative Standard Deviation (RSD)	$< 10\%$ [2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Environmental Water Samples

This protocol outlines a method for the determination of **dimethyl vinyl phosphate** in water samples, adapted from established methods for organophosphorus pesticides.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Pre-condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
- Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elution: Elute the analyte with 2 x 3 mL of ethyl acetate.
- Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

- GC System: Agilent 7890B GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Injection: 1 μ L, splitless mode.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp to 180°C at 15°C/min, hold for 2 minutes.
 - Ramp to 280°C at 20°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
 - SIM Ions (Proposed): m/z 136 (Molecular Ion), 109, 79, 63.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Samples (e.g., Urine)

This protocol is suitable for the analysis of polar organophosphorus compounds like **dimethyl vinyl phosphate** in biological matrices.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 1 mL of urine sample, add 50 µL of an internal standard solution (e.g., deuterated organophosphate).
- Add 3 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction with another 3 mL of ethyl acetate.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of 50:50 methanol:water.

2. LC-MS/MS Analysis

- LC System: Shimadzu Nexera X2 or equivalent.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

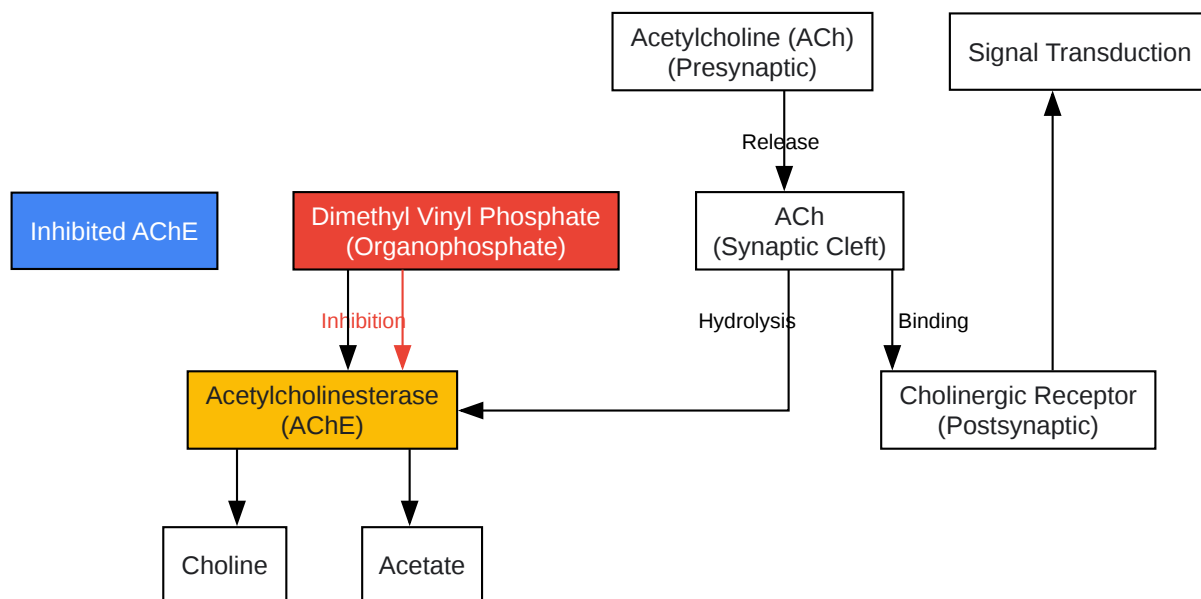
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS/MS System: Sciex Triple Quad 5500 or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Ion Source Temperature: 500°C.
- Multiple Reaction Monitoring (MRM) Transitions (Proposed):
 - Analyte: **Dimethyl Vinyl Phosphate** (Precursor Ion: m/z 137 [M+H]⁺)
 - Quantifier: 137 → 109 (Collision Energy: 15 eV)
 - Qualifier: 137 → 79 (Collision Energy: 25 eV)
 - Internal standard transitions would be specific to the chosen standard.

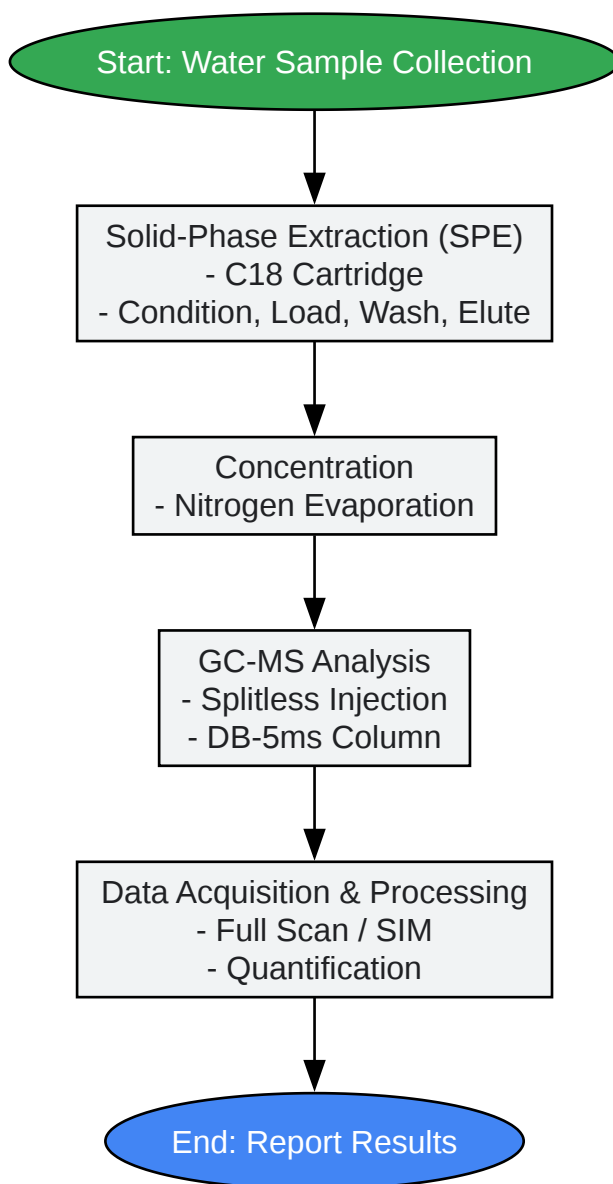
Visualizations

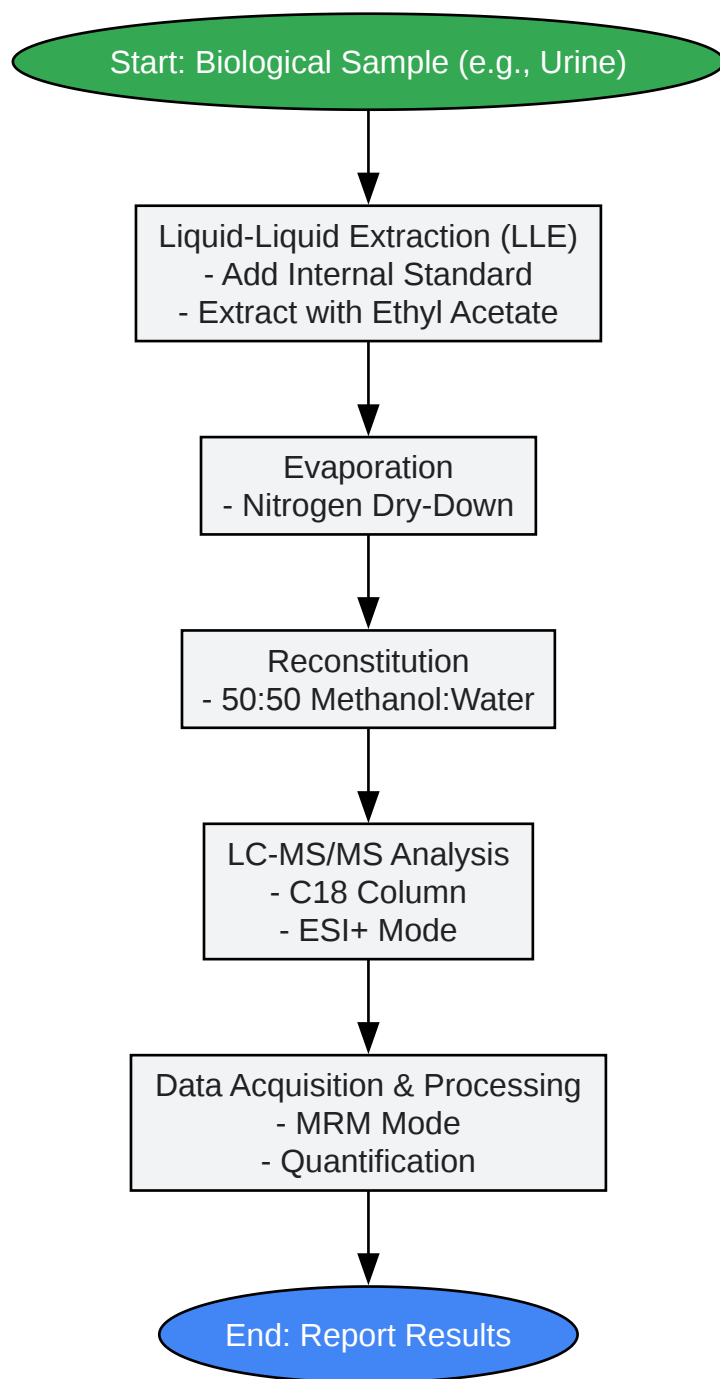
Signaling Pathway: Inhibition of Acetylcholinesterase

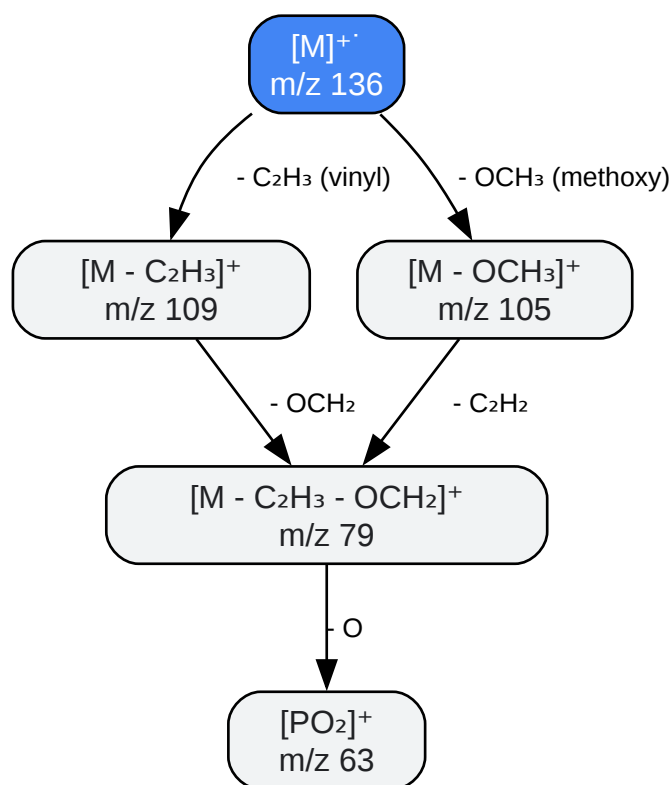
Organophosphates, including **dimethyl vinyl phosphate**, are known for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an

accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.









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References

- 1. Dimethyl vinylphosphonate = 95 GC 4645-32-3 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
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